Product packaging for Carnostatine hydrochloride(Cat. No.:)

Carnostatine hydrochloride

Cat. No.: B8093349
M. Wt: 292.72 g/mol
InChI Key: DVOGVAYBGHFTIP-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Carnosinase 1 (CN1/CNDP1) in Dipeptide Metabolism

Role in Carnosine and Homocarnosine (B1673341) Hydrolysis

Carnosinase 1 (CN1), also known as serum carnosinase or CNDP1, is a key enzyme in the metabolism of histidine-containing dipeptides. mdpi.comnih.gov It belongs to the M20 metallopeptidase family and is primarily found in serum and the brain. mdpi.comnih.gov CN1's main function is to catalyze the hydrolysis of carnosine (β-alanyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine) into their constituent amino acids. mdpi.comresearchgate.net

Specifically, CN1 breaks down carnosine into β-alanine and L-histidine. nih.govuniprot.org It also hydrolyzes homocarnosine, although the rate of hydrolysis for other dipeptides like anserine (B1665513) is slower. mdpi.comuniprot.org The enzyme exhibits high specificity for these substrates, with carnosine being the most favorably hydrolyzed. mdpi.comnih.gov Another isoform, Carnosinase 2 (CN2), is found in the cytosol of various tissues but does not hydrolyze carnosine at physiological pH and shows no activity towards homocarnosine. nih.govnih.govmdpi.com

The activity of CN1 is crucial in regulating the levels of carnosine and related dipeptides in the human body. High CN1 activity in human serum leads to the rapid degradation of orally ingested carnosine, limiting its systemic bioavailability. researchgate.netnih.govresearchgate.net

Interindividual Variability in CN1 Activity and Disease Susceptibility

The activity of serum carnosinase 1 exhibits significant variation among individuals. nih.govresearchgate.netresearchgate.net This variability is largely attributed to genetic polymorphisms in the CNDP1 gene. nih.govmdpi.com For instance, a polymorphism involving a variable number of leucine (B10760876) repeats in the signal peptide of the CNDP1 protein has been shown to influence its secretion and activity levels. nih.gov Individuals with a shorter leucine repeat (5L allele) tend to have lower serum carnosinase activity. nih.gov

This genetic variability has been linked to susceptibility to certain diseases, particularly diabetic nephropathy (DN). researchgate.netnih.govnih.gov Studies have shown that diabetic patients with the homozygous 5L allele, and consequently lower CN1 activity, are less susceptible to developing DN. nih.gov This protective effect is thought to be due to higher circulating levels of carnosine. mdpi.com Conversely, higher CN1 activity has been associated with an increased risk of diabetic complications. researchgate.netnih.gov Factors such as age and gender can also influence CN1 activity. nih.govnih.gov

Rationale for Carnosinase 1 Inhibition in Pathophysiological States

Mechanism of Enhancing Endogenous Carnosine and Related Dipeptide Levels

Inhibiting the activity of Carnosinase 1 is a therapeutic strategy aimed at increasing the systemic levels of carnosine and related dipeptides. researchgate.netnih.gov By blocking CN1, the rapid degradation of these dipeptides in the bloodstream is prevented, thereby enhancing their bioavailability and allowing them to exert their biological effects. researchgate.netresearchgate.netnih.gov

Carnostatine (hydrochloride), also known as SAN9812, is a potent and selective inhibitor of CN1. medchemexpress.commedchemexpress.com It has a high affinity for the enzyme, with a reported Ki of 11 nM for human recombinant CN1. nih.govmedchemexpress.commedchemexpress.com In vivo studies using transgenic mice overexpressing human CN1 have demonstrated that the administration of Carnostatine leads to a sustained reduction in circulating CN1 activity. researchgate.netnih.govmedchemexpress.com When co-administered with carnosine, Carnostatine significantly increases the plasma and kidney concentrations of carnosine, by up to 100-fold in some studies. researchgate.netnih.govmedchemexpress.com This highlights the potential of CN1 inhibitors to effectively boost endogenous carnosine levels. nih.govnih.gov

Carnosine's Multimodal Biological Activities Relevant to Disease Pathogenesis

The therapeutic rationale for inhibiting CN1 is rooted in the multifaceted beneficial effects of carnosine, which are relevant to various disease processes. physiology.orgmdpi.com Carnosine exhibits a range of biological activities, including:

Antioxidant Properties: Carnosine is a potent scavenger of reactive oxygen species (ROS) and can protect against oxidative stress by inhibiting lipid peroxidation and protein oxidation. nih.govphysiology.orgphysiology.org

Anti-glycation Effects: It can inhibit the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs), which are implicated in the pathogenesis of diabetes and its complications. physiology.orgphysiology.orgphysiology.org

pH Buffering: Carnosine plays a role in maintaining intracellular pH homeostasis, which is particularly important in excitable tissues like muscle. nih.govphysiology.orgphysiology.org

Metal Ion Chelation: It can chelate divalent metal ions, which can otherwise participate in oxidative reactions. nih.govphysiology.orgphysiology.org

Anti-inflammatory and Neuroprotective Effects: Carnosine has been shown to down-regulate the production of pro-inflammatory mediators and exhibit neuroprotective properties. nih.govmdpi.com

Modulation of Cellular Metabolism: It can influence energy metabolism and has been shown to inhibit glycolysis in some cancer cells. mdpi.comntu.ac.uk

These diverse activities make carnosine a promising therapeutic agent for conditions associated with oxidative stress, inflammation, and metabolic dysregulation, such as diabetic nephropathy, neurological disorders, and aging-related diseases. physiology.orgmdpi.comphysiology.org

Interactive Data Table: Research Findings on Carnostatine (hydrochloride)

ParameterFindingSource
Inhibitory Potency (Ki) 11 nM for human recombinant CN1 nih.govmedchemexpress.commedchemexpress.com
Inhibitory Potency (IC50) 18 nM on human recombinant CN1 (at 200 µM carnosine) medchemexpress.commedchemexpress.comglpbio.com
In Vivo Effect Sustained reduction in circulating CN1 activity in human CN1 transgenic mice researchgate.netnih.govmedchemexpress.com
Effect on Carnosine Levels Increased plasma and kidney carnosine levels up to 100-fold (when co-administered with carnosine) researchgate.netnih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClN4O4 B8093349 Carnostatine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4.ClH/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6;/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOGVAYBGHFTIP-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Carnostatine Hydrochloride As a Selective Carnosinase 1 Inhibitor

Discovery and Identification of Carnostatine (SAN9812)

Carnostatine (SAN9812) was identified as a result of a targeted search for inhibitors of human recombinant CN1. nih.govresearchgate.netrug.nl The discovery was made by screening a protease-directed small-molecule library, which ultimately pinpointed SAN9812 as a highly potent compound. researchgate.netrug.nlmdpi.com

Methodology of Screening Protease-Directed Small-Molecule Libraries

The identification of Carnostatine involved the screening of a library containing 6,080 small molecules. researchgate.net The screening assay was designed to detect inhibitors of human recombinant CN1 by measuring the amount of histidine produced from the enzymatic cleavage of carnosine. researchgate.netrug.nl This high-throughput screening process identified 133 compounds that demonstrated greater than 50% inhibition of CN1 activity. researchgate.net Subsequent re-testing of these initial hits confirmed SAN9812 as one of the most potent inhibitors. researchgate.net

Enzymatic Inhibition Profile

Carnostatine exhibits a competitive inhibition profile, demonstrating high potency and selectivity for Carnosinase 1. researchgate.netmdpi.com

Potency Against Human Recombinant Carnosinase 1 (K_i and IC_50 values)

Carnostatine is a potent inhibitor of human recombinant Carnosinase 1, with a reported inhibition constant (K_i) of 11 nM. nih.govresearchgate.netrug.nl The half-maximal inhibitory concentration (IC_50) of Carnostatine is dependent on the concentration of the substrate, carnosine. researchgate.net At carnosine concentrations of 100 µM and 1000 µM, the IC_50 values were determined to be 10 nM and 54 nM, respectively. researchgate.net

Inhibitory Potency of Carnostatine (SAN9812) against Human Recombinant CN1
ParameterValueSubstrate (Carnosine) Concentration
K_i11 nMN/A
IC_5010 nM100 µM
IC_5054 nM1000 µM

Assessment of Selectivity Profile, including comparison to other inhibitors

Carnostatine demonstrates a high degree of selectivity for CN1. rug.nl When tested at a concentration of 10 µM, it was found to be inactive against a panel of 33 different receptors, ion channels, transporters, and enzymes. rug.nl This indicates that Carnostatine does not exhibit broad-spectrum biological activity, highlighting its specificity as a CN1 inhibitor. rug.nl

In comparison, another known carnosinase inhibitor, Bestatin, is not selective in its activity. mdpi.comdntb.gov.uaunimi.it While Bestatin does inhibit carnosinases, its lack of specificity distinguishes it from the highly selective profile of Carnostatine. mdpi.comdntb.gov.uaunimi.it It is not yet determined if Carnostatine also inhibits the related enzyme, carnosinase-2 (CN2). mdpi.com

Inhibition of CN1 Activity in Biological Matrices (e.g., human serum, transgenic mouse serum)

The inhibitory action of Carnostatine has been confirmed in complex biological environments, not just with the recombinant enzyme. nih.govresearchgate.netrug.nl It effectively inhibits CN1 activity in both human serum and the serum of transgenic mice that overexpress human CN1. nih.govrug.nlthieme-connect.de

In these biological matrices, the IC_50 values were higher than those observed with the recombinant enzyme, which is expected due to the presence of other proteins and potential binding partners. At a carnosine concentration of 880 µM, the IC_50 for Carnostatine was 340 nM in human serum and 650 nM in the serum from transgenic mice. rug.nl

Inhibitory Potency of Carnostatine (SAN9812) in Biological Matrices
Biological MatrixIC_50 ValueSubstrate (Carnosine) Concentration
Human Serum340 nM880 µM
Transgenic Mouse Serum (hCN1)650 nM880 µM

Chemical Characterization Relevant to Research Applications

The chemical and pharmacokinetic properties of Carnostatine (SAN9812) are important for its application in research settings. The compound is highly stable in liver microsomes from humans, rats, and mice. rug.nl It also demonstrates moderate clearance in primary human hepatocytes. researchgate.netrug.nl These characteristics are summarized in the table below. rug.nl

ADME & PK Profile of Carnostatine (SAN9812)
ParameterResult
Metabolic Stability (h/r/m microsomes, % remaining)100 / 94 / 99
Human Hepatocyte Clearance (ml/h/10^6 cells)0.032
Caco-2 Permeability (nm/s)17.9

Enhanced Water Solubility and Stability of the Hydrochloride Salt for Research Use

For research and experimental applications, compounds are often formulated as salts to improve their physical properties. The hydrochloride salt of Carnostatine is frequently used because this form typically offers enhanced water solubility and stability compared to the free form. medchemexpress.com While the salt and free forms of a compound generally exhibit comparable biological activity at equivalent molar concentrations, the improved solubility of the hydrochloride version is advantageous for preparing solutions for in vitro and in vivo studies. medchemexpress.comtargetmol.com The high water solubility of Carnostatine hydrochloride facilitates its use in aqueous buffers and physiological media, which is crucial for experimental accuracy and reproducibility. medchemexpress.comtargetmol.comglpbio.com

Solubility of this compound
SolventSolubility
Water (H₂O)≥ 200 mg/mL (683.25 mM) medchemexpress.com
Dimethyl sulfoxide (DMSO)250 mg/mL (854.06 mM) medchemexpress.com

Structural Analogy to Carnosine and Implications for Inhibitor Design

The efficacy of Carnostatine as a CN1 inhibitor is rooted in its structural similarity to carnosine, the natural substrate of the enzyme. mdpi.com This structural mimicry allows Carnostatine to act as a competitive inhibitor, binding to the active site of the CN1 enzyme and preventing the hydrolysis of carnosine. mdpi.com

Molecular dynamics simulations have provided insights into the binding mechanisms of carnosine analogues and inhibitors like Carnostatine to the CN1 active site. researchgate.net The binding is primarily driven by interactions involving the amine end and the imidazole (B134444) ring of the ligand. researchgate.net Carnostatine's structure includes an additional hydroxyl (–OH) group and a longer amine chain compared to some other carnosine analogues, which allows it to form a greater number of hydrogen bonds within the enzyme's active site. researchgate.net This results in a tighter and more stable binding, explaining its potent inhibitory activity. researchgate.net

Preclinical Efficacy Studies of Carnostatine Hydrochloride

In Vitro Investigations on Carnosinase Activity Modulation

In vitro studies have been fundamental in characterizing the inhibitory profile of Carnostatine against its target enzyme, carnosinase 1.

Carnostatine has been identified as a potent and highly selective competitive inhibitor of human carnosinase 1 (CN1). nih.govmdpi.com Through the screening of a small-molecule library, it was determined to have a strong affinity for the enzyme. researchgate.netd-nb.info Laboratory assays using human recombinant CN1 demonstrated its significant inhibitory capacity. nih.govresearchgate.net This inhibitory action was also confirmed in complex biological matrices, including human serum. nih.govresearchgate.net Molecular dynamics simulations have further elucidated the mechanism, suggesting that Carnostatine binds more tightly to CN1 than the enzyme's natural substrates. nih.gov This enhanced binding affinity is attributed to structural features of the Carnostatine molecule, which facilitate a more stable interaction within the enzyme's active site, thereby effectively inhibiting its catalytic activity. nih.gov

Inhibitory Activity of Carnostatine against Human Recombinant CN1
ParameterValueReference
Inhibition Constant (Ki)11 nM nih.govresearchgate.net
IC50 (at 100 µM carnosine)10 nM researchgate.net
IC50 (at 1000 µM carnosine)54 nM researchgate.net

Detailed studies quantifying the specific impact of Carnostatine on intracellular and extracellular carnosine levels within isolated cell culture models are not extensively detailed in the available scientific literature. Research has predominantly focused on its effects in in vivo systems where the interplay between circulating CN1 and systemic carnosine levels can be fully assessed. nih.govd-nb.inforug.nl While carnosine itself has been studied in various cell lines, demonstrating effects on cell proliferation and viability, the direct action of Carnostatine on carnosine concentrations in these in vitro cellular environments remains an area for further investigation. nih.govresearchgate.netnih.gov

In Vivo Assessments in Preclinical Animal Models

To understand the physiological effects of Carnostatine, researchers have utilized specialized preclinical animal models that replicate key aspects of human carnosine metabolism.

A critical tool in the in vivo assessment of Carnostatine has been the use of transgenic mice that express the human CNDP1 gene. mdpi.comunimi.it These mice produce and secrete human carnosinase 1 into their bloodstream, mimicking the human physiological state. researchgate.net This is a crucial distinction, as standard laboratory rodents naturally lack circulating CN1, which makes it difficult to translate the results of carnosine supplementation studies to humans. d-nb.info In these humanized transgenic models, supplemented carnosine is rapidly degraded, similar to what is observed in humans. mdpi.com Therefore, this animal model provides a relevant and effective platform to evaluate the ability of Carnostatine to inhibit circulating CN1 and enhance the bioavailability of carnosine. mdpi.comunimi.it

Studies in human CN1 transgenic mice have successfully demonstrated the in vivo efficacy of Carnostatine. nih.govresearchgate.net Following subcutaneous administration, Carnostatine produced a sustained reduction in the activity of circulating CN1. nih.govresearchgate.netrug.nl This effect was observed in both acute and subchronic treatment regimens, indicating a durable inhibitory action in a living system. researchgate.net The ability to maintain lower levels of enzyme activity over time is a key finding, suggesting the potential for the compound to effectively counteract the rapid degradation of carnosine in circulation.

A primary outcome of inhibiting CN1 activity is the stabilization and increase of carnosine levels in the body. Preclinical studies have shown that the co-administration of Carnostatine with carnosine leads to a dramatic increase in carnosine concentrations in both plasma and organ tissues. nih.govresearchgate.net In human CN1 transgenic mice, this combination resulted in an elevation of carnosine levels by up to 100-fold in the plasma and kidneys when compared to untreated CN1-overexpressing mice. nih.govresearchgate.netrug.nl

The effect on kidney tissue is particularly noteworthy. One study quantified a significant increase in renal carnosine concentration following the combined administration of Carnostatine and carnosine. researchgate.net These findings are significant as they demonstrate that inhibiting CN1 not only affects circulating carnosine but also enhances its concentration within specific organs. nih.gov

Renal Carnosine Concentrations in hCN1 Transgenic Mice
Treatment GroupCarnosine Concentration (nmol/mg tissue) (Mean ± SD)Reference
hCN1 Mice + Carnosine & Carnostatine3.5 ± 2.3 researchgate.net
hCN1 Mice + Carnosine only0.52 ± 1.2 researchgate.net
Wild Type Controls (untreated)0.32 ± 0.46 researchgate.net
hCN1 Mice (untreated)0.034 ± 0.028 researchgate.net

Exploratory Therapeutic Applications of Carnostatine Hydrochloride

Research in Diabetic Nephropathy (DN)

Diabetic nephropathy is a leading cause of end-stage renal disease, and the carnosine-carnosinase system has emerged as a potential therapeutic target. nih.govnih.gov Carnosine is known to possess antioxidant, anti-inflammatory, and anti-glycation properties, which are beneficial in mitigating kidney damage caused by hyperglycemia. researchgate.netnih.govnih.gov However, its therapeutic efficacy in humans is limited by its rapid degradation by the enzyme Carnosinase 1 (CN1), also known as CNDP1. nih.govuni-heidelberg.de

Pathophysiological Link of CN1 to DN Progression

There is compelling evidence linking the enzyme CN1 to the progression of diabetic nephropathy. mdpi.comnih.gov Genetic studies have identified polymorphisms in the CNDP1 gene that are associated with a reduced risk of developing DN. nih.govdiabetesjournals.orgnih.gov Specifically, a variant known as CNDP1 Mannheim, which leads to lower serum carnosinase levels, is more common in diabetic individuals without nephropathy, suggesting a protective effect. diabetesjournals.orgnih.gov

Conversely, higher levels and activity of CN1 are considered a susceptibility factor for DN. nih.govrug.nl Overexpression of human CN1 in diabetic mouse models has been shown to aggravate the features of diabetic nephropathy, including increased albuminuria and glomerular damage. mdpi.comrug.nl Elevated CN1 activity is hypothesized to deplete renal stores of the protective dipeptide carnosine, leaving the kidney more vulnerable to the damaging effects of high glucose, oxidative stress, and the accumulation of advanced glycation end-products (AGEs). researchgate.netuni-heidelberg.derug.nl Furthermore, in patients with diabetes, CN1 has been observed to reallocate to the proximal tubules, which differs from its localization in healthy individuals, suggesting a role in the pathological changes within the diabetic kidney. researchgate.net

Summary of Evidence Linking CN1 to Diabetic Nephropathy Progression
FindingObservationImplicationSource(s)
Genetic PolymorphismsA trinucleotide repeat in the CNDP1 gene (CNDP1 Mannheim variant) is associated with lower serum carnosinase levels and a reduced risk for nephropathy.Lower CN1 activity is protective against DN. diabetesjournals.orgnih.gov
Enzyme LevelsHigh CN1 levels are considered a risk factor for the development of nephropathy in patients with diabetes.Increased CN1 activity contributes to DN pathogenesis. mdpi.comnih.gov
Preclinical ModelsOverexpression of human CN1 in diabetic mice exacerbates DN, leading to decreased plasma and kidney carnosine levels.Confirms a causal link between high CN1 activity and worsening of DN. mdpi.comrug.nl
Cellular LocalizationIn diabetic patients, CN1 is reallocated to the proximal tubules compared to distal tubules in healthy individuals.Suggests a specific role for CN1 in tubular injury associated with DN. researchgate.net

Mechanistic Hypothesis: Carnostatine's Role in Increasing Renal Carnosine for Protection

The primary mechanistic hypothesis for Carnostatine's therapeutic potential in DN centers on its ability to inhibit CN1, thereby preventing the degradation of carnosine. nih.govnih.gov Carnosine has demonstrated renoprotective effects in various experimental models by counteracting the key pathological processes of DN. researchgate.netnih.govdiabetesjournals.org It can inhibit the formation of AGEs, scavenge reactive oxygen species, and reduce the production of profibrotic factors like transforming growth factor-β (TGF-β). diabetesjournals.org

However, the high activity of CN1 in human serum rapidly breaks down administered carnosine, limiting its ability to reach and protect the kidneys. nih.gov Carnostatine (also identified as SAN9812) was developed as a potent and highly selective inhibitor of CN1, with a reported Ki of 11 nM. nih.govrug.nl The therapeutic strategy involves using Carnostatine to block CN1 activity, thus preserving carnosine levels.

Preclinical studies have validated this hypothesis. In transgenic mice overexpressing human CN1, the simultaneous administration of Carnostatine and carnosine led to a dramatic increase in carnosine concentrations in both plasma and kidney tissue—up to 100-fold higher than in untreated mice. nih.govrug.nl By elevating and sustaining renal carnosine levels, Carnostatine is proposed to enable carnosine to exert its protective effects directly within the kidney, thus mitigating hyperglycemia-induced damage and slowing the progression of diabetic nephropathy. nih.govresearchgate.net

Research in Brain Metastasis

Recent research has uncovered a novel metabolic vulnerability in brain metastatic cells involving the carnosine-carnosinase pathway, pointing to a new potential therapeutic avenue. biorxiv.orgdntb.gov.ua Brain metastases often rewire their metabolism to survive and thrive in the unique microenvironment of the brain. biorxiv.org

Correlation of CNDP1 Expression with Metastatic Progression

Integrative proteomic and transcriptomic profiling of patient tumor samples has revealed a consistent and significant upregulation of Carnosinase 1 (CNDP1) in brain metastases when compared to both primary tumors and extracranial metastases. biorxiv.orgbiorxiv.org Analysis of data from The Cancer Genome Atlas (TCGA) also showed that CNDP1 expression is significantly higher in metastatic melanoma samples compared to primary ones. biorxiv.orgbiorxiv.org

Carnosine, which is abundant in the brain, is known to have anti-proliferative effects on cancer cells. biorxiv.org The upregulation of CNDP1 in metastatic cells within the brain is thought to be a metabolic adaptation. biorxiv.orgdntb.gov.ua By increasing the expression of CNDP1, cancer cells can degrade the surrounding carnosine, thereby protecting themselves from its tumor-suppressive effects and supporting their own mitochondrial activity and survival. biorxiv.org This strong correlation suggests that CNDP1 expression is not just a biomarker but an active contributor to the progression of brain metastasis. biorxiv.org

Preclinical Evaluation of CNDP1 Targeting as a Therapeutic Strategy

The critical role of CNDP1 in enabling cancer cells to colonize the brain makes it an attractive therapeutic target. biorxiv.org Preclinical studies have provided proof-of-concept for this strategy. In xenograft models of melanoma brain metastasis, the inhibition of CNDP1 using shRNA was shown to suppress both the initial establishment and the continued growth of brain metastases. biorxiv.org

Conversely, inducing the expression of CNDP1 in cancer cells that were previously poorly metastatic was sufficient to confer upon them a specific brain-seeking potential (brain tropism). biorxiv.orgbiorxiv.org These findings strongly support the hypothesis that targeting CNDP1 could be a promising therapeutic intervention to treat or prevent brain metastasis. biorxiv.org Carnostatine, as a known inhibitor of CNDP1, represents a potential pharmacological tool for this purpose, although its efficacy in this context requires further investigation, particularly concerning its ability to reach the target site. biorxiv.org

Preclinical Findings on CNDP1 Targeting in Brain Metastasis
Experimental ApproachKey ResultConclusionSource(s)
CNDP1 Inhibition (shRNA)Suppressed the establishment and maintenance of melanoma brain metastasis in vivo.CNDP1 is required for brain metastasis growth. biorxiv.orgbiorxiv.org
Ectopic CNDP1 ExpressionConferred brain metastatic potential to poorly metastatic cells.CNDP1 is a driver of brain metastasis. biorxiv.orgbiorxiv.orgbiorxiv.org
Mechanism of ActionCNDP1 upregulation protects metastatic cells from carnosine-induced toxicity by limiting its levels.Targeting CNDP1 exploits a key metabolic vulnerability of brain metastatic cells. biorxiv.orgdntb.gov.ua

Challenges and Considerations for Blood-Brain Barrier Penetration in Inhibitor Design

A significant hurdle in translating CNDP1 inhibition into a viable therapy for brain metastasis is the blood-brain barrier (BBB). biorxiv.org The BBB is a highly selective barrier that protects the central nervous system (CNS) by strictly regulating the passage of substances from the bloodstream into the brain. nih.gov This protective function also severely impedes the delivery of most therapeutic agents, including small molecule inhibitors, to brain tumors. drugdiscoverychemistry.com

For a CNDP1 inhibitor like Carnostatine to be effective against brain metastases, it must be capable of efficiently crossing the BBB to reach therapeutic concentrations at the tumor site. biorxiv.org Many small molecules are actively removed from the brain by efflux transporters, such as P-glycoprotein, which are expressed at the BBB. nih.govdrugdiscoverychemistry.com Therefore, the design of future CNDP1 inhibitors for this indication must prioritize brain penetrance. This involves optimizing physicochemical properties (e.g., lipid solubility, molecular size) and avoiding recognition by efflux pumps. drugdiscoverychemistry.com While a study noted that Carnostatine did not cause negative effects on the CNS in a mouse model, this does not confirm its ability to penetrate the BBB effectively for therapeutic action. mdpi.com Future in vivo studies are needed to specifically test the therapeutic potential of pharmacological inhibitors of CNDP1 that are confirmed to be brain-penetrant. biorxiv.org

Elucidation of Molecular and Cellular Mechanisms Underlying Carnostatine Action

Modulation of Carnosine-Dependent Signaling Pathways

By inhibiting CN1, Carnostatine effectively enhances the concentration and lifespan of endogenous carnosine, allowing the dipeptide to exert its multimodal biological activities more effectively. nih.govcore.ac.uk These activities include antioxidant, anti-inflammatory, and anti-glycation functions.

The inhibition of carnosine degradation by Carnostatine potentiates the natural antioxidant defenses of the body. Carnosine itself has a well-documented multimodal mechanism of action against oxidative stress. mdpi.comnih.gov It can directly scavenge reactive oxygen and nitrogen species (ROS/RNS) and chelate heavy metals, thereby preventing the formation of free radicals. mdpi.comnih.gov

Indirectly, carnosine can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. researchgate.netencyclopedia.pub This activation leads to the increased expression of various antioxidant enzymes, bolstering the cell's capacity to neutralize oxidative threats. researchgate.net Studies have shown that carnosine's protective effects in conditions like ischemia and neurotoxicity are linked to its ability to mitigate oxidative damage. nih.govnih.gov Therefore, Carnostatine's ability to preserve carnosine levels is a critical mechanism for enhancing cellular resilience against oxidative stress, a key pathological factor in conditions such as diabetic nephropathy. nih.govresearchgate.net

Table 1: Mechanisms of Carnosine in Oxidative Stress Response
MechanismDescriptionReferences
Direct ScavengingActs as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.gov
Metal ChelationChelates heavy metal ions, preventing them from catalyzing the formation of free radicals. mdpi.com
Indirect Antioxidant ActivityActivates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). researchgate.netencyclopedia.pub
DetoxificationDetoxifies reactive carbonyl species (RCS), preventing the formation of advanced lipoxidation end-products (ALEs). nih.govencyclopedia.pub

Elevated carnosine levels, facilitated by Carnostatine, can modulate inflammatory pathways. Preclinical and in vitro studies suggest that carnosine possesses anti-inflammatory properties, primarily by down-regulating the production of pro-inflammatory mediators. mdpi.comnih.govresearchgate.net Research indicates that carnosine can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). deakin.edu.au In microglial cells, carnosine has been shown to decrease the secretion of pro-inflammatory cytokines while increasing the synthesis of the anti-inflammatory cytokine TGF-β1. nih.gov This modulation of the cytokine balance suggests a potential mechanism for resolving inflammation.

However, it is important to note that the translation of these findings to human clinical settings is still under investigation. A recent randomized controlled trial in adults with prediabetes or well-controlled type 2 diabetes found that carnosine supplementation did not lead to significant changes in a panel of inflammatory markers, including CRP, IL-6, and TNF-α. nih.govnih.gov This suggests that the anti-inflammatory effects of carnosine may be context-dependent or more pronounced in specific pathological conditions characterized by acute inflammation.

A significant consequence of Carnostatine-mediated carnosinase inhibition is the enhancement of carnosine's anti-glycation activity. nih.gov Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end-products (AGEs), which contribute to cellular damage, protein aggregation, and the pathogenesis of diabetic complications. nih.govfrontiersin.org

Carnosine effectively counteracts this process by trapping reactive carbonyl species, such as methylglyoxal, thereby preventing them from reacting with proteins and forming AGEs. nih.govencyclopedia.pub Furthermore, research has demonstrated that carnosine can not only inhibit the formation of glycated protein aggregates but may also facilitate their disaggregation. nih.govusc.edu An in vitro study on glycated alpha-crystallin showed that carnosine could reverse aggregation, suggesting a role in resolving existing glycation-induced damage. nih.gov By increasing the systemic concentration of carnosine, Carnostatine provides a therapeutic strategy to combat the detrimental effects of protein glycation and aggregation, particularly in glycoxidative conditions like diabetic nephropathy. nih.govresearchgate.net

Cellular Responses to Elevated Carnosine Concentrations (Indirect Effects)

The sustained elevation of carnosine levels resulting from Carnostatine administration leads to significant alterations in fundamental cellular processes, including proliferation, viability, and energy metabolism.

The indirect effects of Carnostatine on cell proliferation and viability, mediated by carnosine, appear to be highly dependent on the specific cell type and its pathological state. In the context of oncology, carnosine has demonstrated anti-proliferative properties. A study on HCT116 human colon cancer cells, which have an activating KRAS mutation, found that carnosine inhibited cell proliferation. nih.gov The mechanism involved a reduction in ATP and ROS concentrations, leading to cell cycle arrest in the G1 phase. nih.gov

Conversely, in situations involving cellular stress and damage, carnosine can act as a cytoprotective agent, enhancing cell viability. For instance, in a model using human peritoneal mesothelial cells (HPMCs) exposed to toxic glucose degradation products, carnosine significantly improved cell viability. researchgate.net A concentration of 20 mM carnosine was sufficient to restore HPMC viability to levels comparable to control cells. researchgate.net This demonstrates the dual role of carnosine, which can be harnessed by Carnostatine to either inhibit the growth of malignant cells or protect healthy cells from metabolic insults.

Table 2: Effects of Carnosine on Cell Proliferation and Viability
Cell Line / ModelConditionEffect of CarnosineReference
HCT116 Colon Cancer CellsKRAS-mediated proliferationInhibited proliferation; induced G1 cell cycle arrest. nih.gov
Human Peritoneal Mesothelial Cells (HPMCs)Exposure to glucose degradation productsEnhanced cell viability; protected against toxicity. researchgate.net

Carnosine plays a crucial role in maintaining mitochondrial integrity and function, an effect that is indirectly supported by Carnostatine. Mitochondria are primary targets of cellular stress, and their dysfunction is implicated in a wide range of diseases. nih.gov Carnosine has been shown to exert significant protective effects on mitochondria under stressful conditions.

In models of ischemic brain damage, carnosine treatment was found to reverse mitochondrial dysfunction. nih.gov It attenuated the decrease in the activity of Complex I of the electron transport chain and inhibited the release of pro-apoptotic factors like cytochrome C and apoptosis-inducing factor (AIF) from the mitochondria. nih.gov Other studies have shown that carnosine can prevent manganese-induced mitochondrial impairment and calcium-induced mitochondrial dysfunction. researchgate.net Furthermore, in a diabetic mouse model, carnosine was found to enhance the biosynthesis of Coenzyme Q10, a vital component of the electron transport chain, leading to improved mitochondrial function and reduced ROS production. mdpi.com By preventing the degradation of carnosine, Carnostatine ensures that this dipeptide is available to protect mitochondria, thereby preserving cellular energy metabolism and preventing cell death.

Advanced Research Methodologies and Future Research Directions

Development and Refinement of Quantitative Assays for Carnosinase Activity

The discovery and characterization of carnosinase inhibitors like Carnostatine are critically dependent on robust and reliable quantitative assays for measuring carnosinase (CN1) activity. Various methods have been developed and refined to screen for and evaluate the potency of these inhibitors.

Initially, screening for CN1 inhibitors involved measuring the rate of carnosine hydrolysis by quantifying the amount of histidine produced over time. mdpi.com One such method required a derivatization step with o-phthalaldehyde (B127526) (OPA) to enable the fluorescent detection of histidine. mdpi.com More recent advancements have focused on creating more efficient and cost-effective assays.

One innovative approach is a "green" ion chromatography method with UV spectroscopy detection (IC-UV). mdpi.com This method quantifies histidine, a product of carnosine hydrolysis, without the need for organic solvents, making it an environmentally friendly and economical alternative to other techniques like hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS). mdpi.comresearchgate.net The IC-UV method has demonstrated reliable measurements of serum hydrolytic activity and is well-suited for screening potential CN1 inhibitors. mdpi.comresearchgate.net

For more sensitive and precise quantification of carnosine levels, a targeted multiple reaction monitoring (MRM) method using liquid chromatography coupled to tandem mass spectrometry has been developed. rsc.org This high-throughput and automated assay is sensitive enough to determine basal plasma carnosine concentrations and can be used to study the hydrolyzing activity of both serum carnosinase (CN1) and cytosolic carnosinase (CN2). rsc.orgfrontiersin.orgnih.gov

The table below summarizes and compares some of the key methodologies used for quantifying carnosinase activity.

Assay MethodPrincipleDetection MethodKey Features
o-phthalaldehyde (OPA) Derivatization Quantification of histidine produced from carnosine hydrolysis.FluorescenceRequires a derivatization step. mdpi.com
Ion Chromatography-UV (IC-UV) Separation and quantification of histidine.UV SpectroscopyGreen and cost-effective; no organic solvents required. mdpi.com
HILIC-MS Quantification of the residual amount of the substrate (e.g., carnosine).Mass SpectrometryHigh sensitivity and specificity. mdpi.com
Multiple Reaction Monitoring (MRM) Targeted quantification of carnosine using tandem mass spectrometry.Mass SpectrometryHigh sensitivity (LOD of 0.4 nM for carnosine); suitable for high-throughput screening. rsc.org

These refined quantitative assays are instrumental in the ongoing search for and characterization of novel and potent carnosinase inhibitors, building on the foundation laid by the discovery of Carnostatine.

Advancements in Preclinical Animal Model Development for Specific Disease Contexts

The in vivo evaluation of carnosinase inhibitors like Carnostatine necessitates the use of appropriate preclinical animal models that can accurately reflect human disease states where carnosinase activity is implicated. A significant challenge in translating findings from rodent models to humans is the difference in carnosinase activity; unlike rodents, humans have high CN1 activity in their serum. nih.govd-nb.info

To overcome this translational hurdle, researchers have developed transgenic mice that overexpress human CN1. nih.govresearchgate.net These models are invaluable for studying the in vivo effects of CN1 inhibitors in a context that more closely mimics human physiology. nih.govresearchgate.net For instance, the efficacy of Carnostatine in reducing circulating CN1 activity and subsequently increasing plasma and kidney carnosine levels was demonstrated in these human CN1 transgenic mice. nih.govd-nb.info

Another important animal model is the Carns1-deficient mouse, generated through homologous recombination. nih.gov These mice lack the ability to synthesize carnosine and anserine (B1665513), providing a unique tool to investigate the physiological roles of these dipeptides and the consequences of their absence in various tissues. nih.gov While these mice are useful for studying the fundamental biology of histidine-containing dipeptides, the humanized CN1 transgenic mice are more directly applicable for testing the therapeutic potential of CN1 inhibitors intended for human use. nih.govnih.gov

The development of these specialized animal models is crucial for advancing our understanding of the role of carnosinase in diseases such as diabetic nephropathy and for the preclinical validation of inhibitors like Carnostatine. nih.govresearchgate.net

Innovative Strategies for Enhancing Carnosine Bioavailability via Enzymatic Inhibition

A primary therapeutic goal of carnosinase inhibition is to increase the bioavailability of carnosine, an endogenous dipeptide with demonstrated antioxidant, anti-inflammatory, and anti-glycating properties. nih.govnih.gov The rapid degradation of carnosine by serum carnosinase (CN1) in humans significantly limits its therapeutic potential when administered exogenously. nih.govnih.gov

The use of selective CN1 inhibitors like Carnostatine represents a direct and innovative strategy to overcome this limitation. nih.govnih.gov Carnostatine (also known as SAN9812) was identified from a screening of a protease-directed small-molecule library and is a potent and highly selective inhibitor of CN1 with a Ki of 11 nM. nih.govmedchemexpress.com

In vivo studies using human CN1 transgenic mice have shown that the simultaneous administration of carnosine and Carnostatine can increase carnosine levels in both plasma and kidney by up to 100-fold compared to untreated mice. nih.govresearchgate.net This demonstrates the profound effect of enzymatic inhibition on the bioavailability of carnosine. nih.govresearchgate.net

Other approaches to enhance carnosine bioavailability include the development of carnosine derivatives that are resistant to hydrolysis by carnosinases. nih.gov However, the direct inhibition of CN1 with a potent and selective inhibitor like Carnostatine offers a compelling therapeutic strategy to leverage the beneficial effects of endogenous and supplemented carnosine. nih.govmdpi.com

The following table highlights the impact of Carnostatine on carnosine levels in a preclinical model.

Treatment GroupPlasma Carnosine Levels (relative increase)Kidney Carnosine Levels (relative increase)
Carnosine + Carnostatine (SAN9812)Up to 100-foldUp to 100-fold

Data based on studies in human CN1 transgenic mice. nih.govresearchgate.net

Integration of Chemical Biology Approaches in CN1 Inhibitor Research and Development

The discovery of Carnostatine is a prime example of the successful integration of chemical biology approaches in the research and development of CN1 inhibitors. nih.gov Chemical biology utilizes the principles and tools of chemistry to study and manipulate biological systems. In the context of CN1 inhibitor research, this involves the design and screening of small-molecule libraries to identify compounds that can modulate the activity of the carnosinase enzyme.

Carnostatine was identified through the screening of a protease-directed small-molecule library against human recombinant CN1. nih.gov This approach allowed for the systematic evaluation of a diverse set of chemical structures for their ability to inhibit the enzyme. The identification of Carnostatine as a potent and selective inhibitor from this library underscores the power of this discovery paradigm. nih.gov

Further chemical biology approaches could involve the development of chemical probes based on the Carnostatine scaffold. These probes, which could be tagged with fluorescent or radioactive labels, would be invaluable for studying the localization, expression, and activity of CN1 in cells and tissues. They could also be used in competitive binding assays to identify other novel CN1 inhibitors.

The principles of chemical biology will continue to be instrumental in the design and optimization of the next generation of carnosinase inhibitors, aiming for improved potency, selectivity, and pharmacokinetic properties.

Computational and Structural Biology Studies of Carnosinase-Inhibitor Interactions

Computational and structural biology studies have provided significant insights into the binding mechanisms of substrates and inhibitors, including Carnostatine, to human carnosinase 1 (CN1). nih.gov Although a crystal structure of human CN1 complexed with a substrate is not yet available, molecular dynamics (MD) simulations and docking studies have been employed to model these interactions. mdpi.comnih.gov

These computational studies have revealed that the binding of ligands to CN1 is a dynamic process, with the dimeric structure of the enzyme playing a crucial role in its function. nih.gov It is suggested that the two monomers of the CN1 dimer work independently and nonsimultaneously. nih.gov

Molecular dynamics simulations have been used to elucidate the binding mechanism of Carnostatine (CARN), homocarnosine (B1673341) (H-CAR), and ophidine (OPH). nih.gov These studies indicate that Carnostatine exhibits the tightest binding to CN1 among these ligands, which is consistent with its potent inhibitory activity observed in experimental assays. nih.gov The strong binding of Carnostatine is attributed to its longer amine chain and an additional hydroxyl group, which allow for the formation of more hydrogen bonds with the enzyme's active site residues. nih.gov

The key interactions stabilizing the binding of these ligands involve the amine end and the imidazole (B134444) ring. nih.gov A comparison of the number of hydrogen bonds formed between the ligands and CN1 highlights the superior binding of Carnostatine.

LigandAverage Number of Hydrogen Bonds with CN1
Carnostatine (CARN) ~7–9
Homocarnosine (H-CAR) Fewer than CARN
Ophidine (OPH) ~3–5

Data from molecular dynamics simulations. nih.gov

These computational models provide a structural basis for the potent and selective inhibition of CN1 by Carnostatine and are invaluable for the rational design of new and improved carnosinase inhibitors. nih.gov

Broader Implications of Carnosinase Inhibition for Drug Discovery Paradigms in Protease Biology

The successful identification and characterization of Carnostatine as a potent and selective CN1 inhibitor have broader implications for drug discovery, particularly within the field of protease biology. nih.govmdpi.com Proteases are a large and diverse class of enzymes involved in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. mdpi.com

The story of Carnostatine highlights a successful strategy for targeting a specific metalloprotease with a small molecule, leading to a significant in vivo effect on the bioavailability of its substrate. nih.gov This serves as a proof-of-concept for similar approaches targeting other proteases where modulating the levels of a specific substrate could have therapeutic benefits.

Furthermore, the link between lower CN1 activity and protection from diabetic nephropathy in humans has positioned carnosinase as a key therapeutic target for this and potentially other diseases linked to glycoxidative stress. nih.govnih.gov The development of Carnostatine provides a valuable chemical tool to further explore the therapeutic hypothesis of carnosinase inhibition in various disease models. nih.gov

The research on carnosinase inhibitors also contributes to a deeper understanding of the structure-function relationships of M20 family metalloproteases. nih.gov The insights gained from computational and structural studies of Carnostatine's interaction with CN1 can inform the design of inhibitors for other related proteases. nih.gov

Q & A

What are the standard methodologies for assessing carnosinase (CN1) inhibition by Carnostatine hydrochloride in vitro and in vivo?

Basic Research Question
To evaluate CN1 inhibition, researchers typically employ fluorometric assays using human recombinant CN1. In vitro, this compound’s inhibitory activity is quantified via competitive binding assays, where the IC₅₀ is calculated using dose-response curves (e.g., 11 nM for human CN1 ). For in vivo validation, rodent models of diabetic nephropathy (DN) are used, with endpoints including urinary carnosinase activity, albuminuria, and renal histopathology. Researchers must standardize enzyme activity measurements using substrates like carnosine and account for interspecies differences in CN1 expression .

How can factorial experimental designs optimize pharmacokinetic studies of this compound?

Advanced Research Question
A 3² full factorial design is effective for optimizing parameters such as bioavailability and dissolution rates. Independent variables may include formulation variables (e.g., excipient ratios, pH), while dependent variables measure plasma concentration-time profiles or renal clearance. For example, a study could vary polymer concentration and disintegrant type in buccal films, analyzing responses like flux and permeability using ANOVA . Such designs enable researchers to identify interactions between variables and predict optimal formulations while minimizing experimental runs.

How should researchers resolve contradictions in CN1 inhibition efficacy across different experimental models?

Data Contradiction Analysis
Discrepancies in CN1 inhibition data (e.g., between in vitro assays and animal models) require systematic validation. First, confirm assay conditions (pH, substrate concentration, and enzyme source) align with published protocols . Cross-validate findings using orthogonal methods, such as mass spectrometry to quantify carnosine degradation products. For in vivo contradictions, assess confounding factors like genetic variability in animal models or differences in renal function. Meta-analysis of multiple studies, as in Qiu et al. (2019), can identify trends obscured by small sample sizes .

What synthesis and characterization protocols ensure high purity of this compound for research use?

Methodological Focus
Synthesis involves coupling protected amino acid precursors followed by hydrochloride salt formation. Purity is verified via HPLC (≥98% purity, using C18 columns and UV detection at 220 nm) and nuclear magnetic resonance (NMR) spectroscopy . Researchers must also characterize salt forms using X-ray diffraction and thermal gravimetric analysis (TGA) to confirm stability. For in vivo studies, endotoxin levels should be tested via limulus amebocyte lysate (LAL) assays to avoid confounding immune responses .

What statistical approaches are recommended for analyzing dose-dependent effects of Carnostatine in diabetic nephropathy models?

Advanced Data Analysis
Nonlinear regression models (e.g., sigmoidal dose-response curves) are used to calculate EC₅₀ values for albuminuria reduction. Longitudinal data from rodent models should be analyzed using mixed-effects models to account for repeated measurements. For histopathology scoring, non-parametric tests like Kruskal-Wallis with post-hoc Dunn’s test are appropriate. Power analysis is critical to determine sample sizes, ensuring sufficient sensitivity to detect ≥30% changes in renal outcomes .

How can researchers ensure reproducibility of this compound’s therapeutic effects across laboratories?

Reproducibility Best Practices
Detailed protocols for animal models (e.g., streptozotocin-induced DN) must include strain-specific guidelines, dosing regimens, and endpoints. Shared repositories for raw data (e.g., enzyme activity measurements) and open-access spectral libraries (NMR, HPLC) enhance transparency. Collaborative inter-laboratory studies, as described in Rodriguez-Niño et al. (2019), can standardize urinary CN1 detection methods . Additionally, adherence to ARRIVE guidelines for preclinical studies improves reporting quality .

What structural modifications of this compound could enhance its selectivity for CN1 over related enzymes?

Advanced Structural Analysis
Molecular docking and molecular dynamics simulations can identify key binding residues in CN1 (e.g., zinc-binding motifs). Researchers may modify the peptide backbone or substituents to reduce off-target interactions with CN2 or ACE. In vitro selectivity assays against a panel of metalloproteases are essential. For example, replacing labile functional groups with bioisosteres could improve metabolic stability without compromising potency .

How should stability studies of this compound be designed under physiological conditions?

Methodological Focus
Stability is assessed via accelerated degradation studies at varying pH (1.2–7.4), temperature (4–37°C), and oxidative stress (H₂O₂ exposure). Analytical techniques include HPLC for degradation product quantification and circular dichroism (CD) to monitor conformational changes. For in vitro simulations, plasma protein binding and liver microsome assays predict metabolic stability. Data should be modeled using Arrhenius equations to extrapolate shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.